molecular formula C11H10N2O2 B11765740 2-Amino-3-methylquinoline-6-carboxylic acid

2-Amino-3-methylquinoline-6-carboxylic acid

Cat. No.: B11765740
M. Wt: 202.21 g/mol
InChI Key: OSANVGRUYYSHAG-UHFFFAOYSA-N
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Description

2-Amino-3-methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H10N2O2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound features an amino group at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 6-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

2-Amino-3-methylquinoline-6-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the amino and carboxylic acid groups, resulting in different chemical properties and applications.

    3-Methylquinoline: Similar to 2-Amino-3-methylquinoline-6-carboxylic acid but without the amino and carboxylic acid groups.

    Quinoline-6-carboxylic acid: Contains the carboxylic acid group but lacks the amino and methyl groups.

Uniqueness

This compound is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interactions, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-3-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)13-10(6)12/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

OSANVGRUYYSHAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)O)N=C1N

Origin of Product

United States

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